![molecular formula C24H32N4O B1462815 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one CAS No. 1069765-49-6](/img/structure/B1462815.png)
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of compounds related to diazaspirodecanes have been extensively studied. For instance, Martin‐Lopez and Bermejo (1998) described the synthesis of various diazaspiro[4.5]decanes, including the structural analysis of these compounds (Martin‐Lopez & Bermejo, 1998). This research provides foundational understanding of the chemical properties and potential applications of similar compounds.
Potential Medical Applications
- A study by Iqbal et al. (2012) explored the hypoglycemic activity of certain diazaspiro[4.5]decanes, highlighting their potential as agents in managing blood glucose levels (Iqbal et al., 2012).
- Research on antihypertensive agents by Caroon et al. (1981) involved synthesizing 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showcasing their potential in treating hypertension (Caroon et al., 1981).
- Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated them against human coronavirus, demonstrating their potential antiviral properties (Apaydın et al., 2019).
Chemical Properties and Reactions
- Shukla et al. (2016) synthesized CCR4 antagonists using diazaspiro[4.5]decane structures, revealing insights into the chemical behavior and potential for targeted receptor interactions (Shukla et al., 2016).
- Smith et al. (2016) developed methods for synthesizing methyl-substituted diazaspiro[4.5]decanes, contributing to a deeper understanding of their synthetic pathways and potential modifications (Smith et al., 2016).
properties
IUPAC Name |
2-[(2-methylpyrimidin-5-yl)methyl]-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-18(2)22-7-5-20(6-8-22)16-28-11-4-9-24(23(28)29)10-12-27(17-24)15-21-13-25-19(3)26-14-21/h5-8,13-14,18H,4,9-12,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQLUTMWABIBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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